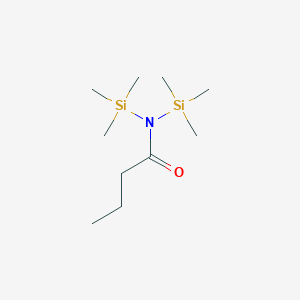
N,N-Bis(trimethylsilyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(trimethylsilyl)butyramide is an organosilicon compound with the molecular formula C10H25NOSi2. It is a derivative of butyramide where the hydrogen atoms on the nitrogen are replaced by trimethylsilyl groups. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-Bis(trimethylsilyl)butyramide can be synthesized through the reaction of butyramide with hexamethyldisilazane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl groups. The general reaction is as follows:
Butyramide+Hexamethyldisilazane→N,N-Bis(trimethylsilyl)butyramide+Ammonia
Industrial Production Methods
In industrial settings, the production of N,N-Bis(trimethylsilyl)butyramide involves large-scale reactions using similar methods but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis(trimethylsilyl)butyramide undergoes various chemical reactions, including:
Substitution Reactions: It can react with electrophiles, replacing the trimethylsilyl groups with other functional groups.
Hydrolysis: In the presence of water, it can hydrolyze to form butyramide and trimethylsilanol.
Dehydration: It can be dehydrated to form nitriles under specific conditions.
Common Reagents and Conditions
Electrophiles: Such as alkyl halides and acyl chlorides for substitution reactions.
Water or Aqueous Acids: For hydrolysis reactions.
Dehydrating Agents: Such as phosphorus pentoxide for dehydration reactions.
Major Products Formed
Substitution Products: Depending on the electrophile used.
Butyramide and Trimethylsilanol: From hydrolysis.
Nitriles: From dehydration reactions.
Applications De Recherche Scientifique
N,N-Bis(trimethylsilyl)butyramide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl ethers and amides.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Investigated for its potential in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N,N-Bis(trimethylsilyl)butyramide exerts its effects involves the interaction of its silyl groups with various molecular targets. The trimethylsilyl groups can stabilize reactive intermediates, facilitating various chemical transformations. The compound can also act as a protecting group for amines and alcohols, preventing unwanted side reactions during synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-N-trimethylsilylheptafluorobutyramide
- N,O-Bis(trimethylsilyl)trifluoroacetamide
- N-Methyl-N-(trimethylsilyl)trifluoroacetamide
Uniqueness
N,N-Bis(trimethylsilyl)butyramide is unique due to its specific structure, which provides a balance of stability and reactivity. Unlike some similar compounds, it offers a higher degree of selectivity in reactions and is less prone to hydrolysis under mild conditions .
Propriétés
Numéro CAS |
88515-02-0 |
|---|---|
Formule moléculaire |
C10H25NOSi2 |
Poids moléculaire |
231.48 g/mol |
Nom IUPAC |
N,N-bis(trimethylsilyl)butanamide |
InChI |
InChI=1S/C10H25NOSi2/c1-8-9-10(12)11(13(2,3)4)14(5,6)7/h8-9H2,1-7H3 |
Clé InChI |
MJPPAQRZXKYMPP-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)N([Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



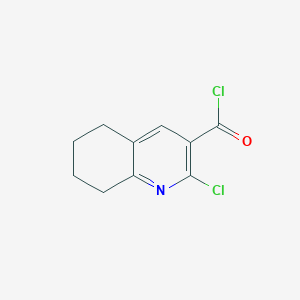
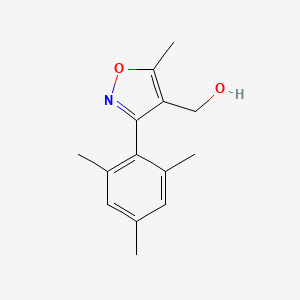
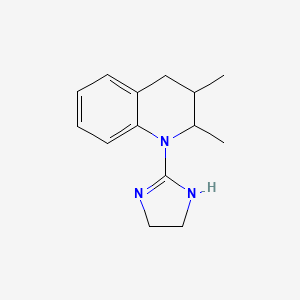

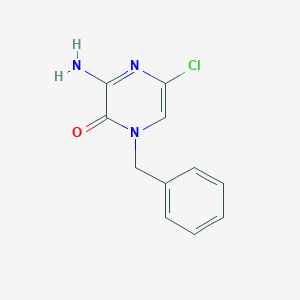
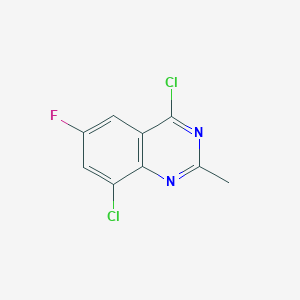
![3-Chloro-8-phenylimidazo[1,2-a]pyridine](/img/structure/B11875558.png)

![2-(diethoxymethyl)-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11875566.png)

![7-(Azepan-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11875571.png)


